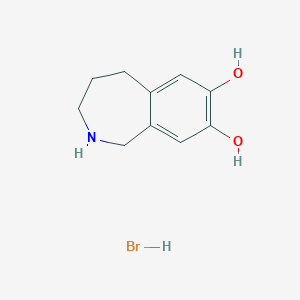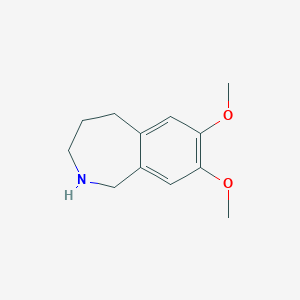![molecular formula C9H12N2O2 B017177 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one CAS No. 106867-70-3](/img/structure/B17177.png)
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one, also known as THIP, is a psychoactive drug that belongs to the class of GABA receptor agonists. It was first synthesized in 1963 by Danish pharmacologist Povl Krogsgaard-Larsen. THIP has been widely used in scientific research to study the mechanisms of GABAergic neurotransmission and its role in various physiological and pathological conditions.
Mecanismo De Acción
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one acts as a selective agonist of GABA receptor subtype A (GABA-A), which is the major inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the receptor complex, leading to the opening of chloride ion channels and hyperpolarization of the neuron. This results in the suppression of neuronal activity and the reduction of anxiety, seizures, and other symptoms associated with GABAergic dysfunction.
Efectos Bioquímicos Y Fisiológicos
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of administration. It has been shown to enhance the activity of GABAergic neurons in the brain, leading to sedation, muscle relaxation, and anxiolysis. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has also been shown to reduce the activity of glutamatergic neurons, which are responsible for excitatory neurotransmission and can lead to seizures and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has several advantages for use in laboratory experiments. It is a highly selective agonist of GABA-A receptors, which allows for the specific modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one is also relatively stable and easy to synthesize, making it a cost-effective tool for research. However, 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has some limitations, such as its short half-life and potential for tolerance and dependence with chronic use.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one and its role in GABAergic neurotransmission. One area of interest is the development of novel 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one analogs with improved pharmacokinetic properties and selectivity for specific GABA-A receptor subtypes. Another area of interest is the use of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one in combination with other drugs, such as benzodiazepines and antipsychotics, to enhance their therapeutic effects. Additionally, further research is needed to elucidate the mechanisms of action of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one and its potential therapeutic applications in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one involves the reaction of 3-chloro-2-methylpropene with 3-aminopyrazine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with sodium borohydride and acetic acid to yield 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one in high yield and purity.
Aplicaciones Científicas De Investigación
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has been extensively used in scientific research to study the role of GABAergic neurotransmission in various physiological and pathological conditions. It has been shown to enhance the inhibitory effects of GABA on neuronal activity, leading to sedative, anxiolytic, and anticonvulsant effects. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has also been used to study the mechanisms of action of other psychoactive drugs, such as benzodiazepines, barbiturates, and ethanol.
Propiedades
Número CAS |
106867-70-3 |
|---|---|
Nombre del producto |
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one |
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one |
InChI |
InChI=1S/C9H12N2O2/c12-9-6-10-7-4-2-1-3-5-8(7)11(9)13/h6,13H,1-5H2 |
Clave InChI |
GIODJODNWPSIDB-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N(C(=O)C=N2)O |
SMILES canónico |
C1CCC2=C(CC1)N(C(=O)C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



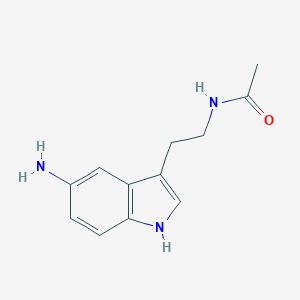
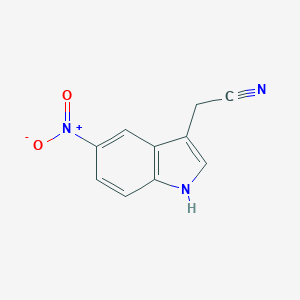
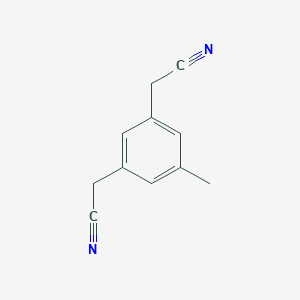
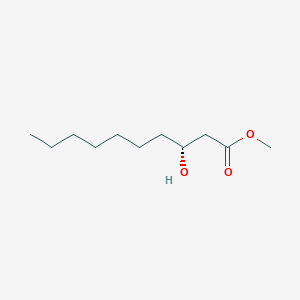
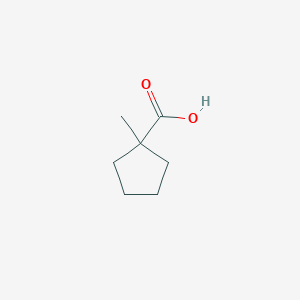
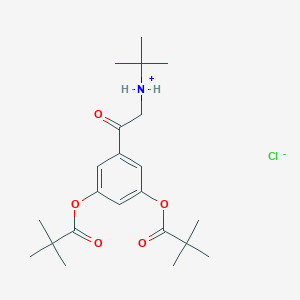
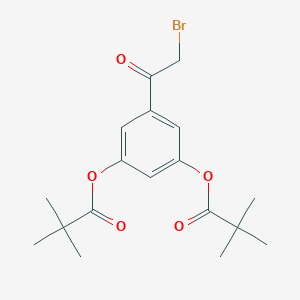
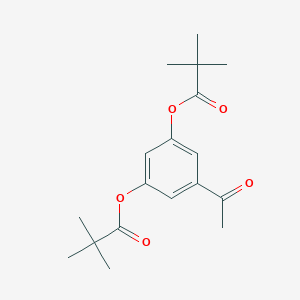
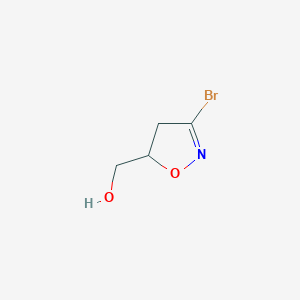

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)

